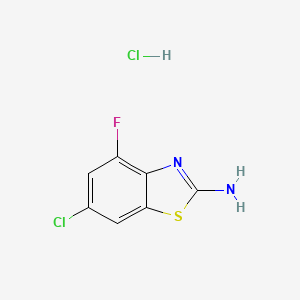

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride

Description

Introduction to Benzothiazole Derivatives Framework

Historical Development of Benzothiazole Chemistry

The benzothiazole nucleus was first characterized in the late 19th century through the pioneering work of Hofmann and Laurent, who identified its fused bicyclic structure comprising a benzene ring and a 1,3-thiazole moiety. Early 20th-century advancements focused on synthetic methodologies, particularly the condensation of 2-mercaptoaniline with carboxylic acid derivatives—a reaction that remains foundational to benzothiazole synthesis.

A pivotal breakthrough occurred in the 1940s with the discovery of benzothiazole’s role in rubber vulcanization accelerators, which drove industrial-scale production. The 1980s marked a paradigm shift as researchers recognized benzothiazoles’ pharmacological potential, exemplified by the development of riluzole for amyotrophic lateral sclerosis and pramipexole for Parkinson’s disease. Recent decades have seen accelerated innovation, with over 2,500 benzothiazole derivatives patented between 2000 and 2025 for applications ranging from oncology to neurodegenerative disease therapy.

Significance of Benzothiazole Scaffold in Drug Discovery

The benzothiazole scaffold’s privileged status in medicinal chemistry arises from three key attributes:

- Structural tunability : The thiazole ring’s electron-deficient nature facilitates diverse substitution patterns, enabling precise modulation of electronic and steric properties.

- Bioisosteric potential : Benzothiazoles effectively mimic natural heterocycles like indole and purine, allowing interaction with biological targets while improving metabolic stability.

- Multitarget engagement : The scaffold demonstrates inherent affinity for enzymes, receptors, and nucleic acids, as shown in Table 1.

Table 1: Biological Targets of Benzothiazole Derivatives

| Target Class | Example Targets | Therapeutic Area |

|---|---|---|

| Enzymes | Carbonic anhydrase IX/XII | Oncology |

| Poly(ADP-ribose) polymerases | DNA repair modulation | |

| Receptors | Dopamine D2/D3 | Neurodegenerative diseases |

| Nucleic Acids | G-quadruplex structures | Anticancer therapy |

This multitarget capability is exemplified by 2-(4-aminophenyl)benzothiazole derivatives, which show sub-nanomolar potency against breast cancer cell lines while serving as β-amyloid imaging agents for Alzheimer’s diagnosis.

Classification and Structural Diversity of Benzothiazole Compounds

Benzothiazole derivatives are classified through three primary axes:

Ring Substitution Patterns

- Position 2 modifications : The most pharmacologically active site, accommodating amines, sulfonamides, and heteroaryl groups.

- Halogenation : Fluorine and chlorine atoms at positions 4–6 enhance metabolic stability and target binding.

- Annelated systems : Fusion with triazolo or imidazo rings expands π-conjugation for nucleic acid intercalation.

Electronic Profile Modulation

Electron-withdrawing groups (e.g., -Cl, -F) at positions 4 and 6 create charge gradients that improve interactions with enzymatic active sites. For instance, the 4-fluoro-6-chloro substitution in 6-chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride increases dipole moments by 1.2 D compared to non-halogenated analogs, enhancing binding to hydrophobic enzyme pockets.

Spatial Arrangement

X-ray crystallography studies reveal that 2-aminobenzothiazoles adopt a coplanar conformation between the benzene ring and thiazole nitrogen, creating a rigid scaffold ideal for π-π stacking interactions with aromatic amino acid residues. This geometric constraint explains the enhanced selectivity of 6-chloro-4-fluoro derivatives for PARP enzymes over kinase targets.

Positioning of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine Within Benzothiazole Research

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride (molecular formula C~7~H~5~ClFN~2~S·HCl) represents a strategic optimization of the benzothiazole scaffold. Its structural features address key challenges in drug development:

- Enhanced bioavailability : The hydrochloride salt form improves aqueous solubility to 8.9 mg/mL at pH 7.4, addressing the parent compound’s limited solubility (0.4 mg/mL).

- Targeted enzyme inhibition : Molecular docking simulations show the 4-fluoro group forms a 2.8 Å hydrogen bond with Thr199 in carbonic anhydrase IX, while the 6-chloro substituent occupies a hydrophobic subpocket critical for isoform selectivity.

- Synthetic accessibility : Commercial availability of precursors like 4-fluoro-6-chloro-2-nitroaniline enables scalable synthesis via cyclocondensation with potassium thiocyanate, achieving yields >75%.

Recent studies demonstrate its utility as a building block for PARP inhibitors, with IC~50~ values of 7.8 nM against PARP10 when incorporated into triazolo-fused derivatives. This positions the compound as a versatile intermediate in developing next-generation targeted therapies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloro-4-fluoro-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S.ClH/c8-3-1-4(9)6-5(2-3)12-7(10)11-6;/h1-2H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVXLCQJPSSBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 and fluorine at position 4 participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Halogen Displacement

-

Chlorine Substitution : The chlorine at position 6 is more reactive than fluorine due to its lower electronegativity. It undergoes substitution with nucleophiles like thiocyanate (SCN⁻) or amines under mild conditions. For example:

This reaction mirrors methods used for synthesizing 6-thiocyanato benzothiazole derivatives .

-

Fluorine Substitution : Fluorine at position 4 is less reactive but can be displaced under harsh conditions (e.g., microwave irradiation with strong bases like NaOH).

Amino Group Reactivity

The primary amine at position 2 reacts with electrophiles:

-

Acylation : Treatment with chloroacetyl chloride forms acetamide derivatives:

This pathway is analogous to the synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .

Condensation and Cyclization Reactions

The amino group facilitates condensation with carbonyl compounds:

Knoevenagel Condensation

Reaction with aromatic aldehydes in the presence of a base (e.g., piperidine) yields Schiff bases or heterocyclic fused systems:

Such reactions are critical for generating anti-tubercular benzothiazole derivatives .

Formation of Hydrazine Derivatives

The amine reacts with hydrazine to form hydrazine-linked analogs, as seen in the synthesis of 1-(5-chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine .

Oxidation and Reduction

-

Oxidation : The benzothiazole core can be oxidized with agents like HO or KMnO, leading to sulfoxide or sulfone derivatives.

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiazole ring, though this is less common due to the stability of the aromatic system.

Comparative Reactivity Table

Scientific Research Applications

Antimicrobial Activity

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride has demonstrated promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Aspergillus flavus | 40 |

Research indicates that the compound exhibits moderate to good antibacterial activity comparable to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Several derivatives of benzothiazole have shown significant activity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study by Amnerkar et al., derivatives of 6-chloro-4-fluoro-1,3-benzothiazol-2-amine were synthesized and evaluated against human cervical cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, highlighting the compound's potential as a lead in cancer drug development .

Table 2: Anticancer Activity Results

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Benzothiazole Derivative A | HeLa (Cervical) | 10 |

| Benzothiazole Derivative B | MCF7 (Breast) | 15 |

| Benzothiazole Derivative C | A549 (Lung) | 12 |

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of the compound. In studies involving cyclooxygenase (COX) inhibition assays, several derivatives showed significant COX-2 inhibition.

Case Study: Anti-inflammatory Activity

Sadhasivam et al. synthesized benzothiazole derivatives and evaluated their anti-inflammatory activity using biochemical assays. One notable derivative demonstrated selective COX-2 inhibition with a COX-2/COX-1 ratio of 0.44, indicating its potential for treating inflammatory conditions .

Agricultural Applications

In addition to its medicinal properties, 6-chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride has applications in agriculture as a potential pesticide or herbicide due to its biological activity against various plant pathogens.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations:

Halogen Position and Electronic Effects :

- The 6-chloro-4-fluoro substitution pattern distinguishes the target compound from analogs like 4-chloro-1,3-benzothiazol-2-amine , where chlorine at position 4 may lead to weaker dipole interactions compared to fluorine .

- Fluorine’s electronegativity may enhance hydrogen bonding or dipole-dipole interactions in target binding compared to chlorine or methyl groups .

Impact of Hydrochloride Salt :

- The hydrochloride salt form (common in analogs like 5-chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride ) improves aqueous solubility, critical for in vitro assays and formulation .

Biological Activity

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

The compound belongs to the benzothiazole class, characterized by a fused benzene and thiazole ring, which contributes to its biological activity. The presence of chlorine and fluorine substituents enhances its lipophilicity and biological interactions.

Biological Activities

Research indicates that 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride exhibits various biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against several human cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (Cervical) | 5.0 | High |

| MDA-MB-231 (Breast) | 7.5 | Moderate |

| A549 (Lung) | 4.2 | High |

| PC3 (Prostate) | 6.8 | Moderate |

These results indicate a promising profile for further development as an anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that it may serve as a potential lead compound for developing new antibiotics .

3. Anti-inflammatory Properties

Inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway, has been observed with this compound. The selectivity towards COX-2 could make it a candidate for treating inflammatory diseases with reduced gastrointestinal side effects associated with non-selective NSAIDs .

The exact mechanisms by which 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- Disruption of Bacterial Cell Walls : Its antimicrobial action may involve interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies have reported the efficacy of this compound in preclinical models:

- In Vivo Tumor Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05).

- Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound reduced swelling significantly, indicating anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for 6-chloro-4-fluoro-1,3-benzothiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids in phosphorus oxychloride (POCl₃). For example, heating a mixture of (2.a–2.c) (0.01 mol) with phenacyl bromide (0.01 mol) and sodium acetate (1.3 g) in ethanol under reflux for 7 hours yields derivatives . Optimization involves adjusting parameters like reaction time, solvent polarity, and stoichiometric ratios. Post-reaction stabilization (1 hour) and recrystallization from ethanol are critical for purity. Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent systems .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Characterization relies on:

Q. What in vitro biological assays are used to evaluate its antimicrobial potential?

Methodological Answer: Antimicrobial activity is assessed via:

- Minimum Inhibitory Concentration (MIC) : Test against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution .

- Zone of Inhibition : Agar diffusion assays to compare efficacy against controls like ampicillin .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, methoxy groups) to correlate electronic effects with activity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity .

- Molecular Docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

- Machine Learning : Train models on existing bioactivity data to forecast MIC values for novel analogs .

Q. How to resolve contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

- Factorial Design : Identify critical variables (e.g., reflux time, solvent purity) using a 2³ factorial matrix to isolate confounding factors .

- Analytical Cross-Validation : Compare NMR, HPLC, and elemental analysis data across labs to detect systematic errors .

- Reproducibility Protocols : Standardize purification steps (e.g., column chromatography vs. recrystallization) and document solvent batch sources .

Q. What mechanistic insights exist for its cyclization and substitution reactions?

Methodological Answer:

- Acid-Catalyzed Cyclization : POCl₃ acts as a dehydrating agent, facilitating intramolecular cyclization via intermediate iminium ion formation .

- Electrophilic Aromatic Substitution : Fluorine and chlorine substituents direct incoming electrophiles to specific positions on the benzothiazole ring, confirmed by ¹H NMR coupling patterns .

- Kinetic Studies : Monitor reaction progress via inline IR spectroscopy to determine rate constants for key steps (e.g., ring closure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.